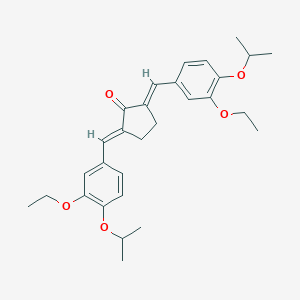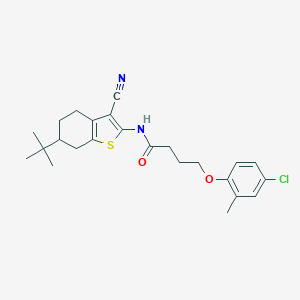![molecular formula C23H31NO3 B443536 5-[(4-tert-butylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide](/img/structure/B443536.png)
5-[(4-tert-butylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-tert-butylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide: is an organic compound with the molecular formula C23H31NO3 This compound is characterized by the presence of a furan ring, a cycloheptyl group, and a tert-butylphenoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-tert-butylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the tert-butylphenoxy group: This step involves the reaction of tert-butylphenol with an appropriate alkylating agent to form the tert-butylphenoxy group.
Attachment of the furan ring: The furan ring is introduced through a reaction involving a furan derivative and the tert-butylphenoxy intermediate.
Cycloheptyl group incorporation: The cycloheptyl group is attached to the molecule through a nucleophilic substitution reaction.
Final assembly: The final step involves the formation of the furamide by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the tert-butyl group.
Reduction: Reduction reactions can occur at the carbonyl group of the furamide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy and cycloheptyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Products may include oxidized derivatives of the furan ring and tert-butyl group.
Reduction: Reduced forms of the furamide, such as amines or alcohols.
Substitution: Substituted derivatives with various functional groups replacing the phenoxy or cycloheptyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or unique optical characteristics.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.
Cell Signaling: It may modulate cell signaling pathways, making it a candidate for studying cellular processes.
Medicine:
Drug Development: The compound’s unique structure makes it a potential lead compound for the development of new pharmaceuticals, particularly for targeting specific receptors or enzymes.
Therapeutics: It may have therapeutic applications in treating diseases related to its biological activity.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of advanced coatings and adhesives, providing enhanced performance characteristics.
Agriculture: It may have applications as a pesticide or herbicide, leveraging its chemical reactivity to target specific pests or weeds.
Wirkmechanismus
The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, it may inhibit an enzyme by occupying its active site, preventing the enzyme from catalyzing its substrate. Alternatively, it may activate a receptor by mimicking the natural ligand, triggering a cellular response.
Vergleich Mit ähnlichen Verbindungen
- 5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 6-((4-tert-butylphenoxy)methyl)-N2,N2-dimethyl-1,3,5-triazine-2,4-diamine
- 5-(tert-butyl)-4-hydroxy-m-toluic acid
Comparison:
- Structural Differences: While these compounds share the tert-butylphenoxy group, they differ in other structural elements, such as the presence of triazole or triazine rings.
- Reactivity: The presence of different functional groups influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structure and reactivity. For example, triazole derivatives may be more suitable for pharmaceutical applications, while triazine derivatives may find use in agricultural chemicals.
Eigenschaften
Molekularformel |
C23H31NO3 |
|---|---|
Molekulargewicht |
369.5g/mol |
IUPAC-Name |
5-[(4-tert-butylphenoxy)methyl]-N-cycloheptylfuran-2-carboxamide |
InChI |
InChI=1S/C23H31NO3/c1-23(2,3)17-10-12-19(13-11-17)26-16-20-14-15-21(27-20)22(25)24-18-8-6-4-5-7-9-18/h10-15,18H,4-9,16H2,1-3H3,(H,24,25) |
InChI-Schlüssel |
NYDUKJAIMRICCD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3CCCCCC3 |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3CCCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dimethyl 5-{[3-(4-tert-butylphenyl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B443453.png)
![1-[4-(3-Ethoxy-5-iodo-4-isopropoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]ethanone](/img/structure/B443454.png)
![2-({4-allyl-5-[(4-iodoanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B443455.png)

![ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(5-methyl-2-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B443457.png)
![N-cyclohexyl-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B443458.png)

![2-Tert-butyl 4-ethyl 5-[(4-ethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B443460.png)
![2-ethyl-N-{4-[(2-ethylhexanoyl)amino]cyclohexyl}hexanamide](/img/structure/B443461.png)
![Ethyl 5-[(4-isopropylphenoxy)methyl]-2-furoate](/img/structure/B443462.png)
![3-[4-(2-bromo-4-ethoxy-5-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]propanenitrile](/img/structure/B443470.png)
![Isopropyl 4-(aminocarbonyl)-3-methyl-5-{[3-(4-methylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B443472.png)
![(5E)-5-[(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methylidene]-2-(4-methylanilino)-1,3-thiazol-4-one](/img/structure/B443473.png)

